molecular formula C23H28N2O4 B2696580 (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 333434-57-4

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2696580
CAS No.: 333434-57-4
M. Wt: 396.487
InChI Key: RQGDZBNMUUSNFZ-VZUCSPMQSA-N
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Description

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the prop-2-enamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the methoxy and propoxy groups: These groups can be introduced via etherification reactions using methanol and propanol, respectively.

    Attachment of the morpholin-4-yl group: This step involves the reaction of the intermediate compound with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield saturated compounds.

Scientific Research Applications

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: It could be investigated for its pharmacological properties and potential use in drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-methoxy-4-ethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
  • (2E)-3-(3-methoxy-4-butoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Uniqueness

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-3-14-29-21-10-4-18(17-22(21)27-2)5-11-23(26)24-19-6-8-20(9-7-19)25-12-15-28-16-13-25/h4-11,17H,3,12-16H2,1-2H3,(H,24,26)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGDZBNMUUSNFZ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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